

Application Notes and Protocols for N-Oleoyl Alanine in Metabolic Research

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Compound of Interest

Compound Name: *N-Oleoyl alanine*

Cat. No.: B15544588

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Introduction

N-Oleoyl alanine (OIAla) is an endogenous N-acyl amino acid, structurally related to other lipid signaling molecules such as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA), which are known regulators of metabolism. While much of the research on OIAla has focused on its neuropharmacological properties, its structural similarity to key metabolic regulators and its interaction with nuclear receptors like PPAR α suggest a significant, yet underexplored, potential in metabolic research.[1] These application notes provide a comprehensive overview of the potential applications of **N-Oleoyl alanine** in studying metabolic processes, particularly in the context of diabetes, obesity, and related disorders. The following sections detail potential mechanisms of action, quantitative data, and detailed protocols for in vitro and in vivo studies.

Potential Mechanisms of Action in Metabolism

N-Oleoyl alanine may influence metabolic homeostasis through several key pathways:

- **Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation:** PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, including fatty acid oxidation and transport.[2] N-acyl amino acids are known to interact with PPARs.[3] Activation of PPAR α by OIAla could lead to increased fatty acid catabolism and improved lipid profiles.

- **G-Protein Coupled Receptor 120 (GPR120) Activation:** GPR120 is a receptor for long-chain fatty acids that is expressed in adipocytes and macrophages and is involved in mediating anti-inflammatory effects and improving insulin sensitivity.[4][5][6][7] While direct activation by OIAla is yet to be fully characterized, its structure as a long-chain fatty acid amide makes it a candidate ligand for GPR120.
- **Modulation of Endocannabinoid Tone:** OIAla is a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the endocannabinoid anandamide (AEA).[8] By weakly inhibiting FAAH, OIAla may potentiate the effects of endogenous AEA, which has complex roles in energy balance.

Quantitative Data

Direct quantitative data on the metabolic effects of **N-Oleoyl alanine** is still emerging. The table below summarizes available data for OIAla and its related compound, N-Oleoyl glycine (OIGly), to provide a basis for experimental design.

Compound	Parameter	Value	Species/System	Reference
N-Oleoyl alanine	In vivo dosage	60 mg/kg (i.p.)	Mice	[9]
Brain Concentration (after 60 mg/kg i.p.)	379 ± 100 pmol/g	Mice	[8]	
Plasma Concentration (after 60 mg/kg i.p.)	8,400 ± 3,500 pmol/mL	Mice	[8]	
N-Oleoyl glycine	FAAH Inhibition (IC50)	8.65 µM	[1]	
Adipogenesis Stimulation	-	3T3-L1 adipocytes	[8]	

Experimental Protocols

The following are detailed protocols adapted from established methodologies to investigate the metabolic effects of **N-Oleoyl alanine**.

Protocol 1: In Vitro Adipocyte Differentiation Assay

This protocol details how to assess the effect of **N-Oleoyl alanine** on the differentiation of 3T3-L1 preadipocytes.

Materials:

- 3T3-L1 preadipocytes
- DMEM with 10% Fetal Bovine Serum (FBS)
- Differentiation medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/mL insulin
- Differentiation medium II: DMEM with 10% FBS and 10 μ g/mL insulin
- **N-Oleoyl alanine** (in a suitable vehicle, e.g., ethanol)
- Oil Red O staining solution
- Phosphate Buffered Saline (PBS)
- Formalin (10%)

Procedure:

- Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
- Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium I containing various concentrations of **N-Oleoyl alanine** or vehicle control.
- Maturation: After 48 hours, replace the medium with Differentiation Medium II containing the respective concentrations of **N-Oleoyl alanine** or vehicle.

- Maintenance: Replace the medium every 48 hours with Differentiation Medium II containing the treatments.
- Staining: On day 8-10 post-induction, wash the cells with PBS and fix with 10% formalin for 1 hour.
- Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely and then stain with Oil Red O solution for 10 minutes.
- Quantification: Wash the stained cells with water. The stained lipid droplets can be visualized by microscopy. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 2: In Vitro Glucose Uptake Assay

This protocol measures the effect of **N-Oleoyl alanine** on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog.

Materials:

- Differentiated 3T3-L1 adipocytes (from Protocol 1)
- Krebs-Ringer-HEPES (KRH) buffer
- Insulin (100 nM)
- 2-NBDG (a fluorescent glucose analog)
- **N-Oleoyl alanine**
- Phosphate Buffered Saline (PBS)

Procedure:

- Serum Starvation: Wash differentiated 3T3-L1 adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

- Pre-treatment: Replace the medium with KRH buffer and incubate with desired concentrations of **N-Oleoyl alanine** or vehicle for 30 minutes.
- Insulin Stimulation: Add insulin (100 nM) to the appropriate wells and incubate for 20 minutes.
- Glucose Uptake: Add 2-NBDG to a final concentration of 50 μ M and incubate for 10 minutes.
- Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
- Measurement: Lyse the cells and measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

Protocol 3: In Vitro Lipolysis Assay

This protocol assesses the effect of **N-Oleoyl alanine** on lipolysis in differentiated 3T3-L1 adipocytes.

Materials:

- Differentiated 3T3-L1 adipocytes
- Krebs-Ringer buffer with 2% BSA
- Isoproterenol (a non-selective β -adrenergic agonist)
- **N-Oleoyl alanine**
- Glycerol Assay Kit

Procedure:

- Wash and Pre-incubation: Wash differentiated adipocytes with PBS and pre-incubate in Krebs-Ringer buffer with 2% BSA for 1 hour.
- Treatment: Replace the buffer with fresh Krebs-Ringer buffer containing various concentrations of **N-Oleoyl alanine** or vehicle, with or without isoproterenol (to stimulate lipolysis).

- Incubation: Incubate the cells for 1-2 hours at 37°C.
- Sample Collection: Collect the incubation medium.
- Glycerol Measurement: Measure the glycerol content in the medium using a commercial glycerol assay kit as an index of lipolysis.

Protocol 4: In Vivo Study in a Diabetic Mouse Model

This protocol outlines a general procedure to evaluate the anti-diabetic effects of **N-Oleoyl alanine** in a diet-induced obese (DIO) mouse model.

Animal Model:

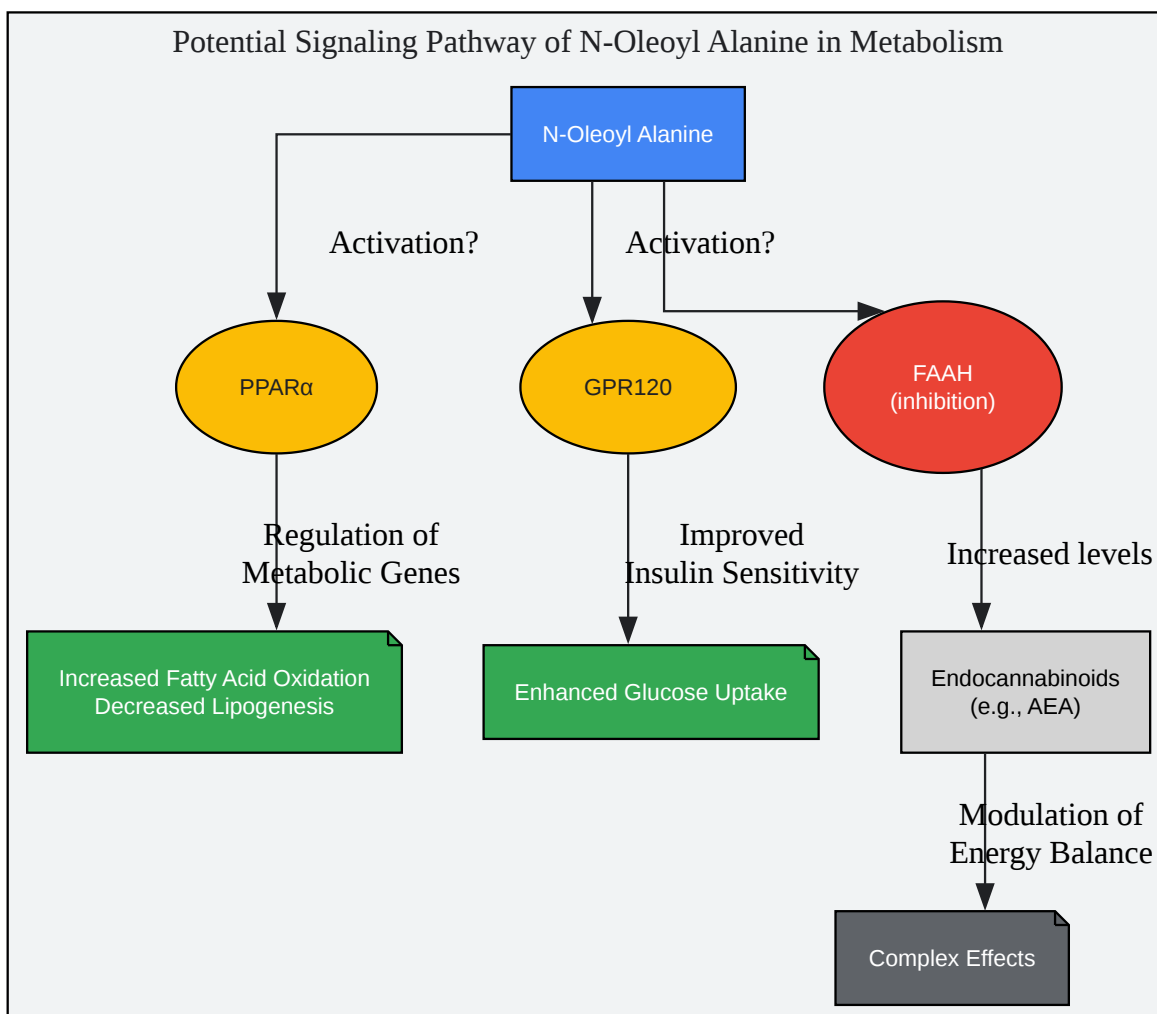
- C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

Treatment:

- Acclimatization and Baseline: Acclimatize the DIO mice and measure baseline parameters (body weight, fasting blood glucose, and insulin).
- Administration: Administer **N-Oleoyl alanine** (e.g., 60 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 4 weeks).
- Monitoring: Monitor body weight and food intake regularly.
- Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
- Terminal Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Collect tissues (liver, adipose tissue, muscle) for gene expression analysis (e.g., qPCR for PPAR α target genes).

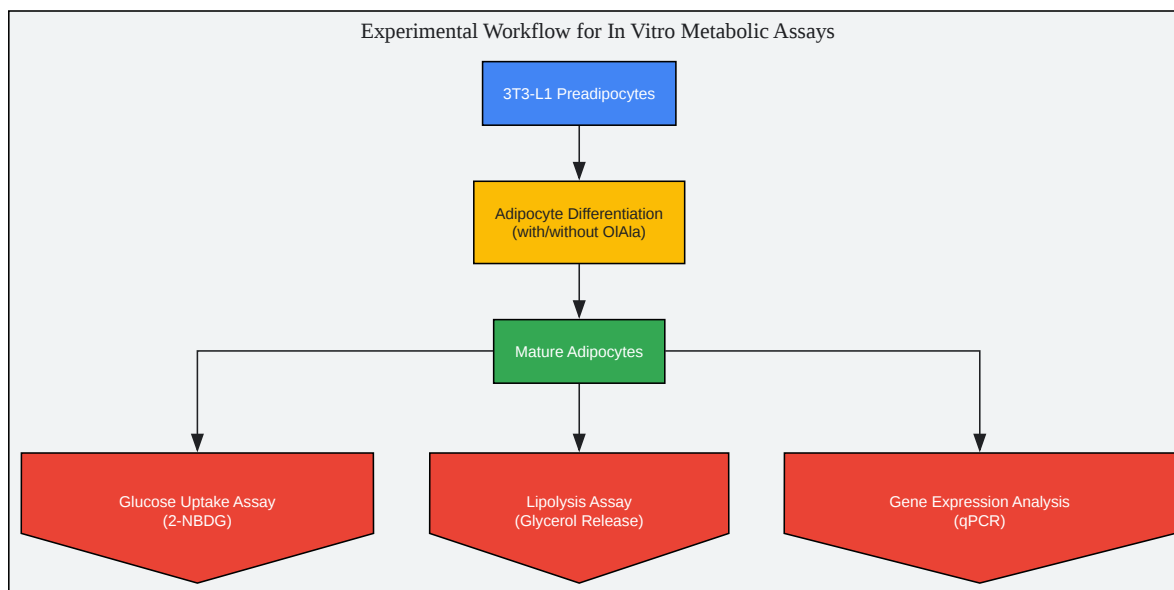
Visualizations

Signaling Pathways and Experimental Workflows



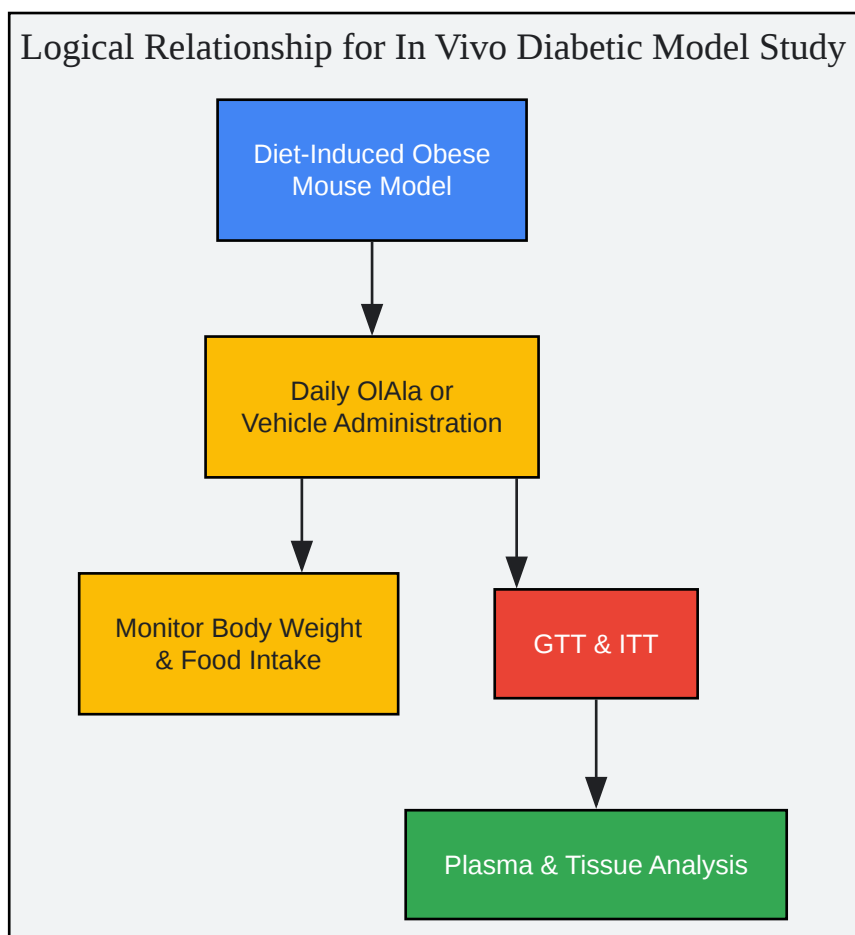
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Caption: Potential signaling pathways of **N-Oleoyl Alanine** in metabolic regulation.



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Caption: Workflow for in vitro assessment of **N-Oleoyl Alanine**'s metabolic effects.



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Caption: Logical workflow for in vivo evaluation of **N-Oleoyl Alanine**.

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